hDDAH-1-IN-1

Description

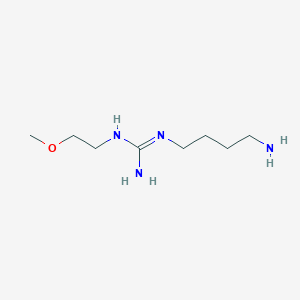

Structure

3D Structure

Properties

Molecular Formula |

C8H20N4O |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

2-(4-aminobutyl)-1-(2-methoxyethyl)guanidine |

InChI |

InChI=1S/C8H20N4O/c1-13-7-6-12-8(10)11-5-3-2-4-9/h2-7,9H2,1H3,(H3,10,11,12) |

InChI Key |

SJQJFADASWPDIQ-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=NCCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

hDDAH-1-IN-1 mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1) Inhibitors

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "hDDAH-1-IN-1" does not correspond to a recognized nomenclature in published scientific literature. This document therefore provides a comprehensive overview of the mechanism of action for inhibitors of human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1), using data from well-characterized inhibitory compounds as illustrative examples.

**Executive Summary

Human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) bioavailability and cellular signaling. It primarily functions by metabolizing asymmetric dimethylarginine (ADMA), an endogenous inhibitor of all three isoforms of nitric oxide synthase (NOS). Inhibition of hDDAH-1 presents a promising therapeutic strategy for diseases characterized by excessive NO production, such as certain cancers and septic shock. The mechanism of action of hDDAH-1 inhibitors is centered on the modulation of two key signaling pathways: the canonical ADMA/NO pathway and a non-canonical Akt signaling pathway. This guide provides a detailed exploration of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams.

The Core Function of hDDAH-1

The primary role of hDDAH-1 is the enzymatic hydrolysis of ADMA and L-N-monomethylarginine (L-NMMA) to L-citrulline and dimethylamine or methylamine, respectively.[1] ADMA is a product of the post-translational methylation of arginine residues in proteins and is released during proteolysis. By degrading ADMA, DDAH-1 effectively removes a key inhibitor of NOS, thereby promoting the synthesis of NO.[1]

The Dual Mechanism of Action of hDDAH-1 Inhibition

Inhibitors of hDDAH-1 exert their effects through two primary, interconnected signaling pathways:

The ADMA-Dependent Nitric Oxide (NO) Pathway

The canonical mechanism of action for hDDAH-1 inhibitors is the prevention of ADMA degradation. This leads to an accumulation of intracellular ADMA, which competitively inhibits NOS enzymes. The subsequent reduction in NO synthesis has significant downstream effects, as NO is a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses. In pathological conditions characterized by excessive NO production, such as inflammation and certain cancers, inhibition of hDDAH-1 can restore normal cellular function.[1]

The ADMA-Independent Akt Signaling Pathway

Emerging evidence indicates that hDDAH-1 also influences cellular function independently of its effect on ADMA and NO. DDAH-1 has been shown to regulate the phosphorylation and activation of the serine/threonine kinase Akt (also known as Protein Kinase B).[2][3] Overexpression of DDAH-1 leads to increased phosphorylation of Akt at Serine 473 (p-AktSer473), promoting cell proliferation, migration, and tube formation in endothelial cells.[2][3] This effect is independent of the NO-cGMP pathway.[2][3] The mechanism appears to involve the formation of a protein complex between DDAH-1 and Ras, leading to increased Ras activity and subsequent activation of the PI3K/Akt pathway.[2][3] Conversely, inhibition of DDAH-1 would be expected to attenuate Akt signaling, thereby reducing cell survival and proliferation.

Quantitative Data for Representative hDDAH-1 Inhibitors

The following table summarizes the inhibitory potency of several well-characterized hDDAH-1 inhibitors.

| Inhibitor | IC50 (µM) | Ki (µM) | Cell-based IC50 (µM) | Notes |

| ZST316 | 3 | 1 | - | A potent, substrate-like inhibitor.[2] |

| L-257 | 22 | - | - | A commonly used experimental inhibitor. |

| PD 404182 | 9 | - | - | A novel, non-substrate-like inhibitor.[3] |

| Cl-NIO | - | 1.3 | 6.6 ± 0.2 | An irreversible inhibitor of hDDAH-1.[4][5] |

Experimental Protocols

Determination of hDDAH-1 Inhibitor IC50 (Colorimetric Assay)

This protocol is adapted from a high-throughput screening assay for DDAH-1 inhibitors.

Principle: The enzymatic activity of hDDAH-1 is measured by quantifying the production of L-citrulline from the substrate ADMA. L-citrulline is detected colorimetrically after a chemical derivatization step.

Materials:

-

Recombinant human DDAH-1

-

Asymmetric dimethylarginine (ADMA)

-

Screening buffer (e.g., phosphate buffer, pH 7.4)

-

Test inhibitors at various concentrations

-

Color developing reagent (e.g., a mixture of antipyrin and 2,3-butanedione monoxime)

-

384-well microplates

-

Plate reader capable of measuring absorbance at 485 nm

Procedure:

-

Prepare a reaction mixture containing recombinant hDDAH-1 and ADMA in the screening buffer.

-

Add the test inhibitors at a range of concentrations to the wells of a 384-well plate.

-

Initiate the enzymatic reaction by adding the hDDAH-1/ADMA mixture to the wells.

-

Incubate the plate at 37°C for a defined period (e.g., 4 hours).

-

Stop the reaction and develop the color by adding the color developing reagent.

-

Incubate the plate at 60°C for 90 minutes to allow for color development.

-

Measure the absorbance at 485 nm using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of Cellular ADMA Levels by HPLC

Principle: Cellular ADMA levels are quantified using High-Performance Liquid Chromatography (HPLC) following solid-phase extraction.

Materials:

-

Cultured cells (e.g., endothelial cells)

-

Cell lysis buffer

-

Internal standard (e.g., N-monomethyl-L-arginine, L-NMMA)

-

Solid-phase extraction (SPE) columns

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., fluorescence detector after derivatization with o-phthaldialdehyde)

Procedure:

-

Treat cultured cells with the hDDAH-1 inhibitor for the desired time.

-

Lyse the cells and collect the crude cell lysates.

-

Add a known amount of the internal standard (L-NMMA) to each sample.

-

Perform solid-phase extraction to clean up the samples and concentrate the analytes.

-

Analyze the extracted samples by HPLC.

-

Quantify the ADMA concentration by comparing the peak area of ADMA to that of the internal standard and normalizing to the total protein concentration of the sample.

Assessment of Akt Phosphorylation by Western Blotting

Principle: The phosphorylation status of Akt at Serine 473 is assessed by Western blotting using a phospho-specific antibody.

Materials:

-

Cultured cells

-

Cell lysis buffer containing phosphatase and protease inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cultured cells with the hDDAH-1 inhibitor or modulator.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

-

Quantify the band intensities to determine the relative change in Akt phosphorylation.

Visualizations

Signaling Pathways

Caption: Dual signaling pathways modulated by hDDAH-1 inhibitors.

Experimental Workflow for IC50 Determination

Caption: Experimental workflow for determining the IC50 of an hDDAH-1 inhibitor.

References

- 1. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Regulation of the ADMA-DDAH system in endothelial cells: a novel mechanism for the sterol response element binding proteins, SREBP1c and -2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]

hDDAH-1-IN-1: A Technical Guide to a Selective DDAH1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

hDDAH-1-IN-1, systematically named N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine, has emerged as a significant pharmacological tool for researchers investigating the nitric oxide (NO) signaling pathway. It is a potent and selective, non-amino acid, catalytic site inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1).[1][2] DDAH-1 is a critical enzyme responsible for the metabolic clearance of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of all three isoforms of nitric oxide synthase (NOS).[3] By inhibiting DDAH-1, this compound leads to an accumulation of ADMA, which in turn reduces the production of NO. This mechanism of action makes this compound a valuable instrument for studying the pathological and physiological roles of the DDAH-1/ADMA/NO pathway in a variety of disease states, including cardiovascular disorders and cancers where aberrant NO signaling is implicated.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, experimental protocols, and relevant signaling pathways.

Core Data Summary

The inhibitory activity and selectivity of this compound have been characterized against its primary target, hDDAH-1, as well as other key enzymes within the nitric oxide pathway.

| Target Enzyme | Inhibitor | Ki (µM) | IC50 (µM) | Notes |

| hDDAH-1 | This compound (Compound 8a) | 18 | - | Potent inhibitor targeting the active site.[1][2] |

| hDDAH-2 | This compound | - | >1000 | Demonstrates high selectivity for the DDAH-1 isoform. |

| nNOS | This compound | - | >1000 | Exhibits no significant inhibition of neuronal nitric oxide synthase. |

| eNOS | This compound | - | >1000 | Shows no significant inhibition of endothelial nitric oxide synthase. |

| iNOS | This compound | - | >1000 | Displays no significant inhibition of inducible nitric oxide synthase. |

| Arginase | This compound | - | >1000 | Does not significantly affect arginase activity. |

Mechanism of Action and Signaling Pathways

This compound functions as a competitive inhibitor at the catalytic site of hDDAH-1. This inhibition prevents the hydrolysis of the endogenous NOS inhibitor, ADMA, into L-citrulline and dimethylamine. The resulting accumulation of ADMA leads to the competitive inhibition of all NOS isoforms (nNOS, eNOS, and iNOS), thereby reducing the synthesis of nitric oxide from L-arginine.

Below is a diagram illustrating the DDAH-1 signaling pathway and the mechanism of inhibition by this compound.

The unique, non-amino acid nature of this compound contributes to its high selectivity for hDDAH-1 over other enzymes involved in the nitric oxide pathway, such as NOS and arginase.[1] Crystallographic studies of hDDAH-1 in complex with an inhibitor have revealed the key interactions within the active site that confer its inhibitory activity. The guanidino group of the inhibitor is held in place by two aspartate residues (Asp79 and Asp269), which act as clamps.[4]

Experimental Protocols

Synthesis of this compound (Compound 8a)

The synthesis of this compound is achieved through a multi-step process. A general scheme is outlined below, based on reported methods.[5]

A detailed protocol involves the preparation of Cbz-protected thioureas, followed by an EDCI-mediated desulfurization and reaction with the appropriate amine to form the guanidine structure. The final step involves deprotection to yield the active inhibitor.[5]

In Vitro hDDAH-1 Inhibition Assay (Colorimetric)

The inhibitory activity of this compound against hDDAH-1 can be determined by measuring the production of L-citrulline from the substrate ADMA.

Materials:

-

Recombinant human DDAH-1

-

Asymmetric dimethylarginine (ADMA)

-

This compound (or other test inhibitors)

-

Assay Buffer (e.g., phosphate buffer, pH 7.4)

-

Colorimetric reagents for citrulline detection (e.g., diacetyl monoxime-based method)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, recombinant hDDAH-1 enzyme, and the test inhibitor at various concentrations.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate, ADMA, to each well.

-

Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., strong acid).

-

Add the colorimetric reagents for citrulline detection according to the manufacturer's protocol. This typically involves a heating step to develop the color.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

Selectivity Assays (NOS and Arginase)

The selectivity of this compound against other enzymes in the nitric oxide pathway is a critical aspect of its characterization.

NOS (nNOS, eNOS, iNOS) Inhibition Assay: The activity of NOS isoforms is typically measured by monitoring the conversion of L-[14C]arginine to L-[14C]citrulline or by detecting the production of nitric oxide using a Griess assay.

General Protocol:

-

Prepare purified NOS isoforms (nNOS, eNOS, or iNOS).

-

In separate reactions for each isoform, combine the enzyme, necessary co-factors (e.g., NADPH, FAD, FMN, BH4, calmodulin), L-arginine (radiolabeled or unlabeled), and varying concentrations of this compound.

-

Incubate the reactions at 37°C for a defined period.

-

If using radiolabeled arginine, stop the reaction and separate L-[14C]citrulline from L-[14C]arginine using ion-exchange chromatography, followed by scintillation counting.

-

If using a colorimetric method, measure the accumulation of nitrite/nitrate in the reaction supernatant using the Griess reagent.

-

Calculate the percentage of inhibition and determine the IC50 values for each NOS isoform.

Arginase Inhibition Assay: Arginase activity is determined by measuring the amount of urea produced from the hydrolysis of L-arginine.

General Protocol:

-

Use a source of arginase (e.g., purified bovine liver arginase or cell lysates).

-

Activate the enzyme with a cofactor such as MnCl₂.

-

Incubate the activated arginase with L-arginine and different concentrations of this compound at 37°C.

-

Stop the reaction and quantify the amount of urea produced using a colorimetric assay (e.g., with α-isonitrosopropiophenone).

-

Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

This compound is a well-characterized, potent, and highly selective inhibitor of human DDAH-1. Its non-amino acid structure provides a significant advantage in terms of selectivity over other enzymes in the nitric oxide pathway, making it a precise tool for pharmacological studies. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to investigate the therapeutic potential of targeting the DDAH-1/ADMA/NO axis. Further studies exploring the cellular and in vivo effects of this compound are warranted to fully elucidate its potential as a lead compound for the development of novel therapeutics.

References

- 1. A High Throughput Cellular Screening Assay for Small Molecule Inhibitors and Activators of Cytoplasmic Dynein-1-Based Cargo Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. research.vu.nl [research.vu.nl]

An In-Depth Technical Guide to hDDAH-1-IN-1 (CAS: 1229238-69-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

hDDAH-1-IN-1, with the CAS number 1229238-69-0, is a potent and selective, non-amino acid, catalytic site inhibitor of human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1).[1] As a critical enzyme in the regulation of nitric oxide (NO) synthesis, DDAH-1's role in various physiological and pathological processes has made it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its synthesis and evaluation.

Chemical Properties and Data

This compound, systematically named N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine, possesses a unique non-amino acid structure that confers high selectivity over other enzymes involved in the nitric oxide pathway.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1229238-69-0 | N/A |

| Molecular Formula | C₈H₂₀N₄O | N/A |

| Molecular Weight | 188.27 g/mol | N/A |

| IUPAC Name | N-(4-aminobutyl)-N'-(2-methoxyethyl)guanidine | N/A |

| Canonical SMILES | COCCN=C(N)NCCCCN | N/A |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the direct inhibition of the hDDAH-1 enzyme. DDAH-1 is a key regulator of nitric oxide (NO) bioavailability through its hydrolysis of endogenous nitric oxide synthase (NOS) inhibitors, primarily asymmetric dimethylarginine (ADMA) and N-monomethyl-L-arginine (L-NMMA). By inhibiting DDAH-1, this compound leads to an accumulation of ADMA and L-NMMA, which in turn competitively inhibit all three isoforms of NOS (nNOS, iNOS, and eNOS), resulting in reduced NO production.

Recent research has also elucidated a role for DDAH-1 in signaling pathways independent of its enzymatic activity on ADMA. DDAH-1 has been shown to modulate endothelial cell proliferation and migration through the activation of the Akt signaling pathway.[2][3] This activation appears to be mediated through Ras, as DDAH-1 can form a protein complex with Ras and increase its activity.[2][3]

Signaling Pathway Diagrams

Caption: DDAH-1 dual signaling pathways and point of inhibition by this compound.

Quantitative Biological Data

The primary quantitative measure of this compound's potency is its inhibition constant (Ki).

Table 2: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Target | Reference |

| Ki | 18 µM | hDDAH-1 | [1] |

Pharmacokinetic and In Vivo Efficacy Data

As of the latest available information, detailed in vivo pharmacokinetic parameters (such as Cmax, Tmax, AUC, half-life, and bioavailability) and in vivo efficacy data for this compound have not been reported in publicly accessible scientific literature.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature detailing the discovery and characterization of this compound and general procedures for DDAH-1 assays.

Synthesis of this compound (N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine)

The synthesis of this compound is achieved through a multi-step process as outlined by Lunk et al. (2019).[4]

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Methodology:

-

Step 1: Formation of N-(2-methoxyethyl)thiourea. 2-Methoxyethylamine is reacted with a suitable thiocarbonyl transfer reagent (e.g., 1,1'-thiocarbonyldiimidazole) in an appropriate solvent like dichloromethane (DCM) at room temperature to yield N-(2-methoxyethyl)thiourea.

-

Step 2: Guanidination. The resulting thiourea derivative is then reacted with tert-butyl (4-aminobutyl)carbamate in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a solvent like dimethylformamide (DMF). This step forms the protected guanidine intermediate.

-

Step 3: Deprotection. The Boc-protecting group is removed by treatment with a strong acid, such as hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM. Following acidic workup and purification (e.g., by preparative HPLC), the final product, this compound, is obtained as a salt.

Note: For precise reagent quantities, reaction times, and purification conditions, refer to the supplementary information of Lunk, I., et al. (2020). J Med Chem, 63(1), 425-432.

In Vitro hDDAH-1 Enzyme Inhibition Assay

The inhibitory activity of this compound against hDDAH-1 is typically determined by measuring the reduction in the enzymatic conversion of a substrate (e.g., ADMA) to L-citrulline.

Experimental Workflow: hDDAH-1 Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of this compound.

Detailed Methodology:

-

Reagents and Buffers:

-

Assay Buffer: Typically a phosphate or HEPES buffer at physiological pH (e.g., 7.4).

-

Recombinant human DDAH-1 enzyme.

-

Substrate: Asymmetric dimethylarginine (ADMA).

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Stop Solution: e.g., Trichloroacetic acid (TCA).

-

Detection Reagents: For colorimetric assays, this may include diacetyl monoxime and thiosemicarbazide.

-

-

Assay Procedure:

-

In a microplate, add the assay buffer, recombinant hDDAH-1 enzyme, and varying concentrations of this compound.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the ADMA substrate.

-

Allow the reaction to proceed for a fixed time (e.g., 30-60 minutes).

-

Terminate the reaction by adding the stop solution.

-

Quantify the amount of L-citrulline produced. This can be done using a colorimetric method where the reaction mixture is heated with detection reagents, and the absorbance is measured at a specific wavelength (e.g., 540 nm). Alternatively, more sensitive methods like LC-MS/MS can be used for direct quantification of L-citrulline.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

-

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of DDAH-1. Its selectivity and non-amino acid nature make it a promising lead compound for the development of therapeutics targeting conditions associated with dysregulated nitric oxide signaling, such as cardiovascular diseases and certain cancers. Further in vivo studies are warranted to fully elucidate its pharmacokinetic profile and therapeutic potential.

References

- 1. Discovery of N-(4-Aminobutyl)- N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (h DDAH-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.vu.nl [research.vu.nl]

An In-depth Technical Guide to the Core Structure of hDDAH-1-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental data related to hDDAH-1-IN-1, a potent and selective inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1).

Core Structure and Chemical Properties

This compound, chemically known as N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine, is a non-amino acid, catalytic site inhibitor of hDDAH-1.[1][2] Its development marked a significant step in creating selective inhibitors for DDAH-1, an enzyme pivotal in the regulation of nitric oxide (NO) synthesis.

Chemical Structure:

Molecular Formula: C₈H₂₀N₄O

Molecular Weight: 188.27 g/mol

CAS Number: 1229238-69-0

Mechanism of Action

This compound exerts its inhibitory effect on the DDAH/ADMA/NOS pathway. DDAH-1 is the primary enzyme responsible for the metabolic clearance of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of all three isoforms of nitric oxide synthase (NOS). By inhibiting hDDAH-1, this compound leads to an accumulation of ADMA. Elevated levels of ADMA competitively inhibit NOS, thereby reducing the synthesis of nitric oxide (NO). This mechanism makes this compound a valuable tool for studying the physiological and pathological roles of the DDAH-1/ADMA/NO signaling cascade.

Quantitative Data

This compound has been characterized by its inhibitory potency and selectivity. The following table summarizes the key quantitative data available for this inhibitor.

| Parameter | Value | Target/Enzyme | Reference |

| Kᵢ | 18 µM | hDDAH-1 | [1][2] |

| Selectivity | |||

| % Inhibition at 1 mM | < 20% | hDDAH-2 | [1] |

| % Inhibition at 1 mM | < 10% | nNOS | [1] |

| % Inhibition at 1 mM | < 10% | iNOS | [1] |

| % Inhibition at 1 mM | < 10% | eNOS | [1] |

| % Inhibition at 1 mM | < 10% | Arginase I | [1] |

| % Inhibition at 1 mM | < 10% | Arginase II | [1] |

Note: An IC₅₀ value for this compound has not been explicitly reported in the primary literature; the inhibitory potency is characterized by the Ki value.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the characterization of this compound.

hDDAH-1 Inhibition Assay

This colorimetric assay is used to determine the inhibitory activity of compounds against hDDAH-1 by measuring the enzymatic conversion of ADMA to L-citrulline.

Materials:

-

Recombinant human DDAH-1

-

Asymmetric dimethylarginine (ADMA)

-

Phosphate buffer (pH 7.4)

-

Diacetyl monoxime

-

Thiourea

-

Sulfuric acid

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent.

-

In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

Recombinant hDDAH-1 enzyme

-

Test inhibitor at various concentrations

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the substrate, ADMA, to each well.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding a solution of diacetyl monoxime and thiourea in sulfuric acid.

-

Heat the plate at 95°C for 15 minutes to allow for color development.

-

Cool the plate to room temperature.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the Ki or IC₅₀ value.

Signaling Pathways and Experimental Workflows

DDAH/ADMA/NOS Signaling Pathway

The following diagram illustrates the central role of DDAH-1 in the regulation of nitric oxide synthesis and the point of intervention for this compound.

Caption: The DDAH/ADMA/NOS signaling pathway and the inhibitory action of this compound.

Experimental Workflow for the Discovery of this compound

The discovery of this compound involved a systematic approach of chemical synthesis and biological evaluation.

Caption: Experimental workflow for the discovery and characterization of this compound.

References

Introduction to DDAH-1 as a Therapeutic Target

An in-depth search of scientific literature and public databases reveals no specific molecule designated as "hDDAH-1-IN-1." This designation may be an internal code for a compound not yet disclosed in the public domain, a very recent discovery that has not been published, or a potential misnomer. Consequently, a detailed technical guide on the discovery and development of a compound with this specific name cannot be generated at this time.

However, to fulfill the user's request for a comprehensive technical guide on a human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1) inhibitor, this document will focus on a selection of well-characterized hDDAH-1 inhibitors with publicly available data. This guide will provide an in-depth overview of the discovery, development, and mechanism of action of notable DDAH-1 inhibitors, adhering to the user's core requirements for data presentation, experimental protocols, and visualization of signaling pathways.

Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) production.[1] It metabolizes asymmetric dimethylarginine (ADMA) and N-monomethyl-L-arginine (L-NMMA), both of which are endogenous inhibitors of nitric oxide synthases (NOS).[2][3] By degrading these inhibitors, DDAH-1 plays a crucial role in promoting NO synthesis. The NO signaling pathway is vital for various physiological processes, including vasodilation, neurotransmission, and immune responses.[1] Dysregulation of the DDAH-1/ADMA/NO pathway has been implicated in several pathologies, including cardiovascular diseases, cancer, and neurological disorders.[1][4] Therefore, inhibition of DDAH-1 presents a promising therapeutic strategy for conditions associated with excessive NO production or pathological angiogenesis.

The DDAH-1 Signaling Pathway

DDAH-1 activity directly influences the levels of ADMA, which in turn modulates the activity of all three isoforms of NOS (nNOS, eNOS, and iNOS). The canonical pathway involves the degradation of ADMA by DDAH-1, leading to increased NO production. However, DDAH-1 also participates in NO-independent signaling. For instance, DDAH-1 can activate the PI3K/Akt pathway, promoting cell survival and proliferation, and it has been shown to interact with Ras, a key regulator of cell growth.[2][3][5]

Discovery and Development of DDAH-1 Inhibitors

The development of DDAH-1 inhibitors has been an active area of research, with a focus on creating potent and selective compounds. Early inhibitors were often arginine-based, mimicking the endogenous substrate. However, these compounds often suffered from poor selectivity and pharmacokinetic properties. More recent efforts have focused on non-arginine-based scaffolds to improve drug-like properties.

High-Throughput Screening (HTS) for DDAH-1 Inhibitors

A common starting point for inhibitor discovery is high-throughput screening of large compound libraries. A typical HTS workflow for DDAH-1 inhibitors is outlined below.

Quantitative Data for Selected DDAH-1 Inhibitors

The following table summarizes key quantitative data for some representative DDAH-1 inhibitors found in the literature. It is important to note that direct comparison of these values should be done with caution, as experimental conditions can vary between studies.

| Inhibitor | Type | IC50 (µM) | Ki (µM) | Kinact (min-1) | Cell-based Potency (µM) | Reference |

| Cl-NIO | Irreversible | - | 1.3 ± 0.6 | 0.34 ± 0.07 | 6.6 ± 0.2 | [6] |

| ZST316 | Reversible | - | - | - | - | [7] |

| L-257 | Reversible | - | - | - | - | [7] |

Note: Data for ZST316 and L-257 are not presented with specific quantitative values in the provided search results, but they are mentioned as significant inhibitors.

Experimental Protocols

Recombinant hDDAH-1 Expression and Purification

Objective: To produce purified hDDAH-1 for use in in vitro assays.

Methodology:

-

The pEF6a-hDDAH-1 plasmid is transiently transfected into HEK293T cells using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

Cells are cultured for 48 hours to allow for protein expression.

-

After incubation, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS), pH 7.2.

-

Cells are lysed, and the His6-tagged hDDAH-1 is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

-

The purity and concentration of the eluted protein are determined by SDS-PAGE and a protein quantification assay (e.g., Bradford assay), respectively.

In Vitro DDAH-1 Inhibition Assay

Objective: To determine the in vitro potency of a test compound against hDDAH-1.

Methodology:

-

The assay is typically performed in a 96-well plate format.

-

Varying concentrations of the test inhibitor are pre-incubated with a fixed concentration of purified hDDAH-1 in an appropriate assay buffer (e.g., 100 mM KH2PO4, 1 mM EDTA, pH 7.27).

-

The enzymatic reaction is initiated by the addition of a known concentration of the substrate, asymmetric dimethylarginine (ADMA). The KM of ADMA for hDDAH-1 has been determined to be approximately 51 µM.[6]

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 25°C).

-

The reaction is stopped, and the amount of product formed (L-citrulline) or the remaining substrate is quantified. This can be done using various methods, such as colorimetric assays that detect the product or HPLC-based methods.

-

For irreversible inhibitors, time-dependent inactivation is measured by incubating the enzyme and inhibitor for various times before initiating the reaction with the substrate.

-

IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal curve. For irreversible inhibitors, KI and kinact values are derived from non-linear progress curves.

"In Cell" DDAH-1 Inhibition Assay

Objective: To measure the ability of a compound to inhibit DDAH-1 within a cellular context.

Methodology:

-

HEK293T cells overexpressing hDDAH-1 are seeded in a multi-well plate.

-

The cells are treated with various concentrations of the test compound for a defined period (e.g., 15 minutes).

-

An activity-based probe that covalently binds to the active site of DDAH-1 is then added to the cells.

-

The extent of probe binding is inversely proportional to the activity of the inhibitor. The probe signal can be quantified, for example, by fluorescence imaging or western blotting.

-

The "in cell" IC50 value is determined by plotting the probe signal against the inhibitor concentration. It is important to note that this value can be influenced by factors such as cell permeability and off-target effects.[6]

Conclusion

The discovery and development of potent and selective DDAH-1 inhibitors hold significant promise for the treatment of various diseases. While the specific compound "this compound" remains uncharacterized in the public domain, the methodologies and principles outlined in this guide for other DDAH-1 inhibitors provide a comprehensive framework for researchers and drug development professionals. Future work in this area will likely focus on the development of non-arginine-based inhibitors with improved pharmacokinetic profiles and the exploration of their therapeutic potential in a broader range of clinical indications.

References

- 1. What are DDAH1 gene inhibitors and how do they work? [synapse.patsnap.com]

- 2. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Single-Step Enrichment of a TAP-Tagged Histone Deacetylase of the Filamentous Fungus Aspergillus nidulans for Enzymatic Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Therapeutic Potential of DDAH1 Inhibition: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethylarginine dimethylaminohydrolase 1 (DDAH1) has emerged as a critical enzyme in the regulation of nitric oxide (NO) signaling, a pathway fundamental to a vast array of physiological and pathological processes. By metabolizing the endogenous nitric oxide synthase (NOS) inhibitor, asymmetric dimethylarginine (ADMA), DDAH1 plays a pivotal role in maintaining NO homeostasis. Dysregulation of DDAH1 activity, particularly its overexpression, is implicated in diseases characterized by excessive NO production, such as cancer, sepsis, and certain neurodegenerative disorders. Consequently, the pharmacological inhibition of DDAH1 presents a compelling therapeutic strategy to re-establish physiological balance by elevating ADMA levels and thereby tempering pathological NO synthesis. This guide provides an in-depth technical overview of the DDAH1-ADMA-NO axis, summarizes the quantitative data for key DDAH1 inhibitors, details essential experimental protocols for research and development, and visualizes the core signaling pathways and experimental workflows.

The DDAH1/ADMA/NO Signaling Pathway: Mechanism of Action

The canonical function of DDAH1 is the hydrolytic degradation of ADMA and, to a lesser extent, L-N-monomethylarginine (L-NMMA), both of which are potent competitive inhibitors of all three isoforms of nitric oxide synthase (eNOS, nNOS, and iNOS).[1][2] These methylarginines are generated during the proteolysis of methylated proteins. By clearing ADMA, DDAH1 effectively removes a key brake on NOS activity, permitting the synthesis of NO from L-arginine.[3]

In pathological states such as cancer and sepsis, increased expression or activity of DDAH1 leads to a reduction in intracellular ADMA levels.[4][5] This disinhibition of NOS, particularly the inducible isoform (iNOS), results in excessive NO production. High concentrations of NO can promote tumor growth, angiogenesis, and metastasis, and contribute to the profound vasodilation and cardiovascular collapse seen in septic shock.[4][5]

Pharmacological inhibition of DDAH1 reverses this process. An inhibitor blocks the active site of DDAH1, preventing the breakdown of ADMA. The subsequent accumulation of intracellular ADMA competitively inhibits NOS, leading to a controlled reduction in NO synthesis and the amelioration of NO-driven pathology.[6]

Therapeutic Applications and Preclinical Evidence

The therapeutic rationale for DDAH1 inhibition is strongest in pathologies driven by NO overproduction. Key areas of investigation include oncology and sepsis.

Oncology

In numerous cancers, including prostate cancer, triple-negative breast cancer, and glioma, DDAH1 is overexpressed.[6][7] This leads to increased NO production, which promotes tumor angiogenesis, cell migration, and vasculogenic mimicry (VM)—a process where tumor cells form their own vessel-like networks.[4][6]

-

Prostate Cancer: Overexpression of DDAH1 in prostate cancer cell lines promotes proliferation, migration, and invasion by lowering ADMA levels.[6] Treatment with the DDAH1 inhibitor DD1E5 was shown to inhibit the in vivo growth of xenograft tumors by reducing tumor endothelial content.[6]

-

Triple-Negative Breast Cancer (TNBC): DDAH1 is highly expressed in TNBC cells. Inhibition with small molecules like ZST316 and ZST152 significantly attenuates the formation of capillary-like structures in vitro, a hallmark of VM.[1]

-

Glioma: In rat C6 glioma models, DDAH1 overexpression resulted in approximately a two-fold faster tumor growth compared to wildtype cells, an effect dependent on NO synthesis.[4]

Sepsis

Septic shock is characterized by systemic inflammation and profound vasodilation, leading to life-threatening hypotension.[5] This vascular collapse is largely mediated by the overproduction of NO by iNOS. DDAH1 inhibition offers a targeted approach to temper this excessive NO production.

In rodent models of endotoxic shock, the selective DDAH1 inhibitor L-257 improved hemodynamics, reduced the need for vasopressor support, and significantly prolonged survival.[5][8] Importantly, because the DDAH1 isoform is reportedly absent in immune cells, its inhibition is not expected to compromise the necessary immune functions of NO, a key drawback of non-selective NOS inhibitors.[8] In a murine model of sepsis in pregnancy, the combination of L-257 with an antibiotic significantly improved survival rates from 13% to 50%.[9]

Quantitative Data on DDAH1 Inhibitors

A growing number of small molecule inhibitors of DDAH1 have been developed and characterized. Their potency is typically reported as the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ).

| Inhibitor | Type | Target | IC₅₀ (µM) | Kᵢ (µM) | Notes |

| L-257 | Arginine Analogue | Human DDAH1 | 22[10] | 13[11] | Selective over NOS and arginase. Used extensively in preclinical sepsis models.[5] |

| L-291 | Arginine Analogue (Methyl Ester of L-257) | Human DDAH1 | 20[10] | - | Prodrug, likely converted to L-257 in vivo.[11] |

| ZST316 | Acylsulfonamide Arginine Analogue | Human DDAH1 | 3[1] | 1[1] | 13-fold more potent than L-257. Attenuates vasculogenic mimicry in TNBC cells.[1] |

| ZST152 | Oxadiazolone Arginine Analogue | Human DDAH1 | 18[1] | 7[1] | Effective in suppressing vasculogenic mimicry in vitro.[1] |

| DD1E5 | Thienopyridine | Human DDAH1 | - | 2.05[6] | Competitive inhibitor; regresses prostate tumor growth in xenograft models.[6] |

| PD 404182 | Small Molecule | Human DDAH1 | 9[12] | - | Identified through high-throughput screening; reduces LPS-induced NO in endothelial cells.[12] |

| Proton Pump Inhibitors (e.g., Omeprazole) | Benzimidazole | Human DDAH1 | 51-63[13] | - | Mild, reversible inhibitors. Clinical significance at therapeutic doses is debated.[13] |

Table 1: Potency of Selected DDAH1 Inhibitors

Pharmacokinetic Profiles

Pharmacokinetic data is crucial for the clinical translation of DDAH1 inhibitors. Studies in mice have characterized key parameters for ZST316 and ZST152.

| Inhibitor | Administration | Dose (mg/kg) | Cₘₐₓ (µg/mL) | Half-life (h) | Bioavailability (%) |

| ZST316 | IV Bolus | 30 | 67.4 | 6.0 | 100 (reference) |

| Oral Gavage | 60 | 1.02 | - | 4.7 | |

| IP (chronic) | 30 | - | 8.4 | 59 | |

| ZST152 | IV Bolus | 30 | 24.9 | 1.2 | 100 (reference) |

| Oral Gavage | 60 | 1.65 | - | 33.3 |

Table 2: Pharmacokinetic Parameters of ZST316 and ZST152 in Mice.[14]

Key Experimental Protocols

Reproducible and robust assays are essential for screening and characterizing DDAH1 inhibitors and elucidating their biological effects.

DDAH1 Activity Assay (Colorimetric)

This protocol is adapted from high-throughput screening methods to quantify DDAH1's enzymatic activity by measuring the production of L-citrulline from an ADMA substrate.[15][16]

Principle: DDAH1 metabolizes ADMA into L-citrulline and dimethylamine. L-citrulline is then quantified colorimetrically using a diacetyl-based reaction, which produces a colored product measured by spectrophotometry.

Materials:

-

Recombinant human DDAH1 (rhDDAH1)

-

ADMA hydrochloride (substrate)

-

DDAH Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

-

Colorimetric Reagent A (e.g., diacetyl monoxime/thiosemicarbazide)

-

Colorimetric Reagent B (e.g., acidic ferric chloride)

-

96-well microplate

-

Microplate reader (absorbance at ~540 nm)

Procedure:

-

Reaction Setup: In a 96-well plate, add DDAH Assay Buffer, the test inhibitor (at various concentrations), and rhDDAH1 (e.g., 0.3 µM final concentration).[15] Allow to pre-incubate for 15 minutes at 37°C.

-

Initiate Reaction: Add ADMA substrate (e.g., 500 µM final concentration) to each well to start the reaction.[15]

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-4 hours), ensuring the reaction remains in the linear range.[15]

-

Stop Reaction & Color Development: Stop the reaction by adding Colorimetric Reagent A, followed by Colorimetric Reagent B.

-

Incubation for Color: Incubate the plate at 60-95°C for 15-30 minutes to allow for color development.

-

Measurement: Cool the plate to room temperature and measure the absorbance at ~540 nm.

-

Analysis: Calculate the percentage of inhibition relative to a vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

ADMA Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately measuring ADMA in biological samples (plasma, cell lysates).[17][18]

Principle: The sample is processed to precipitate proteins. The supernatant, containing ADMA, is injected into an LC system for chromatographic separation from its isomers (like SDMA). The analyte is then ionized and detected by a mass spectrometer based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Materials:

-

Plasma or cell lysate sample

-

Internal Standard (e.g., stable isotope-labeled d7-ADMA)

-

Protein Precipitation Reagent (e.g., Methanol or Acetonitrile with 1% formic acid)[19]

-

LC-MS/MS system with a suitable column (e.g., HILIC or silica)[19]

Procedure:

-

Sample Preparation: To 50 µL of plasma, add 50 µL of the internal standard solution.[19]

-

Protein Precipitation: Add 300 µL of cold protein precipitation reagent. Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet proteins.[19]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

-

LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system.

-

Chromatography: Use a gradient elution to separate ADMA from other components.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for both ADMA and the internal standard.

-

-

Quantification: Calculate the concentration of ADMA in the sample by comparing the peak area ratio of ADMA to the internal standard against a standard curve.

Western Blot for DDAH1 Expression

This protocol is used to detect and semi-quantify DDAH1 protein levels in cell or tissue lysates.

Procedure:

-

Lysate Preparation: Homogenize cells or tissues in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Resolve 20-40 µg of protein lysate on an 8-12% SDS-polyacrylamide gel.[20]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for DDAH1 (e.g., rabbit polyclonal, 1:1000 dilution) overnight at 4°C.[21]

-

Washing: Wash the membrane 3x for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000) for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.

In Vitro Vasculogenic Mimicry (VM) Assay

This assay assesses the ability of aggressive cancer cells to form tube-like networks on an extracellular matrix, a process that can be modulated by DDAH1 activity.[22]

Procedure:

-

Plate Coating: Thaw growth factor-reduced Matrigel on ice. Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.

-

Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Cell Seeding: Harvest cancer cells (e.g., MDA-MB-231, SKOV3) and resuspend them in serum-free medium containing the DDAH1 inhibitor or vehicle control. Seed 1-2 x 10⁵ cells onto the surface of the Matrigel.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 6-18 hours.

-

Imaging and Analysis: Visualize the formation of networks using a phase-contrast microscope. Quantify VM by measuring parameters such as the number of junctions, number of loops, and total tube length using imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Concluding Remarks and Future Directions

The inhibition of DDAH1 is a promising therapeutic strategy with a strong mechanistic rationale, particularly for diseases driven by pathological NO overproduction. Preclinical data in oncology and sepsis are encouraging, demonstrating that DDAH1 inhibitors can modulate the ADMA/NO pathway to achieve significant therapeutic effects. The development of potent and selective inhibitors like ZST316 has provided valuable tools for further investigation.

Future efforts should focus on:

-

Improving Pharmacokinetics: Developing inhibitors with improved oral bioavailability and metabolic stability is crucial for clinical translation.

-

Assessing Long-Term Safety: While acute administration appears well-tolerated, the long-term consequences of systemic DDAH1 inhibition, particularly on cardiovascular homeostasis, require thorough investigation.

-

Clinical Trials: The progression of lead candidates into Phase I clinical trials is the critical next step to validate the safety and efficacy of this therapeutic approach in humans.

-

Biomarker Development: Identifying patient populations most likely to benefit from DDAH1 inhibition, possibly through measurement of baseline ADMA levels or tumor DDAH1 expression, will be key to a personalized medicine approach.

By addressing these challenges, the targeted inhibition of DDAH1 holds the potential to become a novel and effective treatment for a range of difficult-to-treat diseases.

References

- 1. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DDAH says NO to ADMA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]

- 5. Pharmacological inhibition of DDAH1 improves survival, haemodynamics and organ function in experimental septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Cellularly Active Inhibitor Regresses DDAH1 Induced Prostate Tumor Growth by Restraining Tumor Angiogenesis through Targeting DDAH1/ADMA/NOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of the direct effects of DDAH I on tumour angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel DDAH-1 inhibitor improved sepsis-induced impairment in vasoreactivity to noradrenaline in a rat endotoxaemia model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Dimethylarginine Dimethylaminohydrolase 1 Improves the Outcome of Sepsis in Pregnant Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08210E [pubs.rsc.org]

- 12. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human dimethylarginine dimethylaminohydrolase 1 inhibition by proton pump inhibitors and the cardiovascular risk marker asymmetric dimethylarginine: in vitro and in vivo significance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method | Semantic Scholar [semanticscholar.org]

- 15. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Measuring asymmetric dimethylarginine (ADMA) in CKD: a comparison between enzyme-linked immunosorbent assay and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A simple and fast liquid chromatography-tandem mass spectrometry method for measurement of underivatized L-arginine, symmetric dimethylarginine, and asymmetric dimethylarginine and establishment of the reference ranges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. DDAH1 Deficiency Attenuates Endothelial Cell Cycle Progression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. A Three-Dimensional Culture-Based Assay to Detect Early Stages of Vasculogenic Mimicry in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Selectivity of hDDAH-1-IN-1

This document provides a comprehensive overview of the target selectivity of the compound hDDAH-1-IN-1, a selective, non-amino acid, catalytic site inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this specific inhibitor and the broader role of DDAH-1 in cellular signaling.

Introduction: The Role of DDAH-1 in Nitric Oxide Signaling

Dimethylarginine dimethylaminohydrolase 1 (DDAH1) is a critical enzyme in the regulation of nitric oxide (NO) production.[1] It metabolizes endogenous inhibitors of nitric oxide synthase (NOS), primarily asymmetric dimethylarginine (ADMA) and L-NG-monomethyl arginine (L-NMMA), into L-citrulline and dimethylamine.[1][2] By degrading these inhibitors, DDAH1 plays a crucial role in maintaining physiological levels of NO, a vital signaling molecule involved in processes such as vasodilation, neurotransmission, and immune response.[1]

Elevated levels of ADMA are associated with various cardiovascular diseases, making DDAH1 an attractive therapeutic target.[3] Inhibition of DDAH1 leads to the accumulation of ADMA and L-NMMA, which in turn reduces NO synthesis.[1] This mechanism is being explored for pathological conditions where excessive NO production is detrimental, such as in certain cancers where it can promote angiogenesis.[1]

Beyond its canonical role in the NO-cGMP pathway, DDAH1 has been shown to exert effects on endothelial cell function independently of ADMA degradation.[2][3] Studies have revealed that DDAH1 can activate the Akt signaling pathway through a Ras-dependent mechanism, promoting cell proliferation, migration, and tube formation.[2][3][4] This dual functionality highlights the complexity of DDAH1 signaling and the importance of developing selective inhibitors to dissect its various roles. This compound is one such inhibitor developed for this purpose.

Target Selectivity Profile of this compound

This compound has been identified as a selective inhibitor that targets the catalytic site of hDDAH-1.[5] Its selectivity is a key attribute, ensuring that its pharmacological effects are primarily mediated through the inhibition of DDAH1 rather than off-target interactions with related enzymes.

Table 1: Quantitative Inhibitory Activity and Selectivity of this compound

| Target Enzyme | Inhibitor | Parameter | Value | Selectivity Note |

| Primary Target | ||||

| human DDAH-1 (hDDAH-1) | This compound | Kᵢ | 18 µM | Potent inhibitor.[5] |

| Counter-Screening Targets | ||||

| Nitric Oxide Synthases (NOSs) | This compound | Activity | Not significantly affected | Demonstrates selectivity over the enzyme family directly responsible for NO production.[5] |

| Arginase | This compound | Activity | Not significantly affected | Shows selectivity against another key enzyme in arginine metabolism.[5] |

Note: Further quantitative data (e.g., IC₅₀ values against DDAH-2, specific NOS isoforms, and arginase) would be required for a complete selectivity profile.

DDAH-1 Signaling Pathways

DDAH1 participates in at least two distinct signaling pathways within endothelial cells, affecting both nitric oxide bioavailability and cell growth and survival signals.

3.1. ADMA-Dependent NO-cGMP Pathway This is the canonical pathway where DDAH1 hydrolyzes ADMA, an endogenous competitive inhibitor of nitric oxide synthase (NOS). By reducing ADMA levels, DDAH1 effectively increases the activity of NOS, leading to enhanced production of nitric oxide (NO). NO then activates soluble guanylyl cyclase (sGC), which converts GTP to cyclic guanosine monophosphate (cGMP), a second messenger that mediates many of NO's downstream effects, including vasodilation.

3.2. ADMA-Independent Ras-Akt Pathway Research has shown that DDAH1 can also promote endothelial cell proliferation and migration through a mechanism independent of the NO-cGMP pathway.[2][3] DDAH1 can form a protein complex with the small GTPase Ras, leading to its activation.[2][3][4] Activated Ras then stimulates the PI3K-Akt signaling cascade, resulting in the phosphorylation and activation of Akt (also known as Protein Kinase B).[2][3] This pathway is crucial for cell survival, growth, and proliferation.[2]

Experimental Protocols for Determining Inhibitor Selectivity

To establish the selectivity of an inhibitor like this compound, a series of biochemical assays are performed. The primary assay measures the inhibitor's potency against the target enzyme (hDDAH-1), while secondary (or counter-screening) assays measure its activity against other related or potentially interacting enzymes.

4.1. Key Experiment: In Vitro DDAH-1 Enzymatic Activity Assay (Colorimetric)

This assay quantifies the enzymatic activity of DDAH-1 by measuring the production of L-citrulline from the substrate ADMA. The effect of an inhibitor is determined by measuring the reduction in L-citrulline production.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Enzyme Stock: Prepare a stock solution of purified recombinant hDDAH-1 enzyme.

-

Substrate Stock: Prepare a stock solution of the substrate, asymmetric dimethylarginine (ADMA).

-

Inhibitor Stock: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), followed by dilution in assay buffer.

-

Color Reagent Mix: Prepare a mixture of diacetyl monoxime, thiosemicarbazide, and acidic ferric chloride. This reagent reacts with the ureido group of citrulline to produce a colored product.

-

-

Assay Procedure:

-

Add assay buffer, inhibitor solution (at various concentrations), and hDDAH-1 enzyme solution to microplate wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding the ADMA substrate solution to each well.

-

Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

Add the color reagent mix to each well.

-

Heat the plate (e.g., at 95°C for 15 minutes) to facilitate the color development reaction.

-

Cool the plate to room temperature.

-

Measure the absorbance of the colored product at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of L-citrulline to quantify the amount of product formed in the enzymatic reaction.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

4.2. Counter-Screening Assays:

To determine selectivity, similar enzymatic assays are run for other enzymes. For example:

-

NOS Activity Assay: Measures the conversion of L-arginine to L-citrulline and NO by NOS isoforms (nNOS, eNOS, iNOS).

-

Arginase Activity Assay: Measures the conversion of L-arginine to urea and ornithine.

The workflow for these selectivity-determining experiments is visualized below.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of DDAH1. Its characterization as a selective inhibitor of hDDAH-1, with minimal activity against key related enzymes like NOS and arginase, allows for a more precise interrogation of the DDAH1-ADMA-NO axis and the distinct, ADMA-independent functions of DDAH1. The methodologies described herein represent a standard approach for validating the potency and selectivity of such compounds, which is a critical step in the development of targeted therapeutics. Further studies are required to fully elucidate the complete selectivity profile and in vivo efficacy of this compound.

References

- 1. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound TFA | TargetMol [targetmol.com]

The Kinetics of DDAH1 Inhibition by hDDAH-1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic kinetics of Dimethylarginine Dimethylaminohydrolase 1 (DDAH1) with its inhibitor, hDDAH-1-IN-1. This document details the underlying signaling pathways, experimental protocols for kinetic analysis, and a comparative summary of quantitative data for various DDAH1 inhibitors.

Introduction to DDAH1 and its Role in Signaling

Dimethylarginine Dimethylaminohydrolase 1 (DDAH1) is a critical enzyme in the regulation of nitric oxide (NO) production. Its primary function is the metabolic clearance of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of all three isoforms of nitric oxide synthase (NOS).[1] By hydrolyzing ADMA to L-citrulline and dimethylamine, DDAH1 effectively removes the brake on NOS activity, leading to the production of NO.[1]

Dysregulation of the DDAH1/ADMA/NO pathway has been implicated in a variety of pathological conditions. Elevated levels of ADMA are associated with cardiovascular diseases such as hypertension, atherosclerosis, and stroke. Consequently, DDAH1 inhibition has emerged as a potential therapeutic strategy for diseases characterized by excessive NO production, including certain cancers and septic shock.

Recent studies have also uncovered a role for DDAH1 in signaling pathways independent of its enzymatic activity on ADMA. Notably, DDAH1 has been shown to modulate the Akt signaling pathway, which is crucial for endothelial cell proliferation, migration, and tube formation.[2][3] DDAH1 can form a protein complex with Ras, leading to increased Ras activity and subsequent phosphorylation and activation of Akt (protein kinase B).[2][3] This effect on Akt is independent of the NO-cGMP pathway.[2][3]

The Inhibitor: this compound

This compound is a potent and selective, non-amino acid based inhibitor that targets the catalytic site of human DDAH1.[4] Its inhibitory action leads to an accumulation of ADMA, thereby reducing NO synthesis.

Quantitative Kinetic Data

The potency of this compound and other DDAH1 inhibitors is quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher potency of the inhibitor. The table below summarizes the available kinetic data for this compound and other notable DDAH1 inhibitors for comparative analysis.

| Inhibitor | Target | Ki | IC50 | Notes |

| This compound | hDDAH-1 | 18 µM[4] | Not explicitly reported | A potent and selective non-amino acid catalytic site inhibitor. |

| ZST316 | hDDAH-1 | 1 µM | 3 µM | An arginine analogue with significant inhibitory activity.[5] |

| L-257 | DDAH-1 | 13 µM | 22 µM | A well-characterized N-substituted arginine analogue.[5][6] |

| L-291 | DDAH-1 | Not explicitly reported | 20 µM | The methyl ester of L-257 with similar potency.[6] |

| DD1E5 | DDAH1 | 2.05 ± 0.15 μM | Not explicitly reported | A competitive inhibitor identified through screening.[5] |

| Cl-NIO | hDDAH-1 | 1.3 ± 0.6 μM | 6.6 ± 0.2 µM (in cell) | A potent time- and concentration-dependent irreversible inactivator. |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.

Caption: DDAH1 Signaling Pathways.

Caption: DDAH1 Enzyme Kinetic Assay Workflow.

Experimental Protocols

DDAH1 Enzyme Kinetic Assay (Colorimetric Method)

This protocol is adapted from high-throughput screening methods for DDAH1 inhibitors.

Materials:

-

Recombinant human DDAH1 (rhDDAH1)

-

Asymmetric dimethylarginine (ADMA)

-

This compound or other test inhibitors

-

Assay Buffer (e.g., 100 mM KH2PO4, 1 mM EDTA, pH 7.27)

-

Stop Solution (e.g., 6 M Trichloroacetic acid)

-

Colorimetric Reagent for L-citrulline detection

-

96-well or 384-well microplates

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of rhDDAH1, ADMA, and the inhibitor in the assay buffer.

-

Create a serial dilution of the inhibitor to test a range of concentrations.

-

-

Reaction Setup:

-

In a microplate, add the assay buffer, a fixed concentration of ADMA (e.g., near the Km value of 180 µM), and the various concentrations of the inhibitor.

-

Initiate the reaction by adding a fixed concentration of rhDDAH1 (e.g., 0.3 µM).

-

Include control wells with no inhibitor (100% activity) and no enzyme (background).

-

-

Incubation:

-

Incubate the microplate at 37°C for a predetermined time (e.g., 4 hours) to allow for sufficient product formation.

-

-

Reaction Termination:

-

Stop the enzymatic reaction by adding the stop solution to each well.

-

-

Color Development and Detection:

-

Add the colorimetric reagent for L-citrulline detection to each well.

-

Incubate at 60°C for approximately 90 minutes to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 485 nm) using a microplate reader.

-

Determination of IC50 and Ki Values

IC50 Determination:

-

Perform the DDAH1 enzyme kinetic assay as described above with a range of inhibitor concentrations.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.

Ki Determination (for competitive inhibitors):

-

Perform the DDAH1 enzyme kinetic assay with multiple concentrations of the substrate (ADMA) and several fixed concentrations of the inhibitor.

-

Determine the apparent Km (Km,app) of ADMA at each inhibitor concentration by plotting the initial reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

-

Create a secondary plot of the Km,app values against the inhibitor concentration.

-

The Ki can be determined from the slope of this line, as the slope is equal to Km/Ki. Alternatively, the Cheng-Prusoff equation can be used to calculate Ki from the IC50 value if the mechanism of inhibition is known to be competitive:

Ki = IC50 / (1 + [S]/Km)

Where:

-

[S] is the substrate concentration used in the IC50 determination.

-

Km is the Michaelis constant of the substrate for the enzyme.

-

Conclusion

This technical guide provides a comprehensive overview of the kinetics of DDAH1 inhibition by this compound, placing it in the context of the broader landscape of DDAH1 inhibitors. The detailed protocols and visual representations of the underlying pathways and experimental workflows are intended to serve as a valuable resource for researchers in the fields of enzymology, drug discovery, and cardiovascular and cancer biology. The continued investigation into the kinetic and cellular effects of DDAH1 inhibitors like this compound holds significant promise for the development of novel therapeutics.

References

- 1. This compound TFA | TargetMol [targetmol.com]

- 2. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through nitric oxide and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development - PMC [pmc.ncbi.nlm.nih.gov]

hDDAH-1-IN-1: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylarginine dimethylaminohydrolase-1 (DDAH1) has emerged as a compelling therapeutic target in oncology due to its critical role in regulating nitric oxide (NO) bioavailability, a key signaling molecule in tumor progression, angiogenesis, and metastasis. The selective inhibition of DDAH1 presents a promising strategy to modulate the tumor microenvironment and impede cancer growth. This technical guide provides an in-depth overview of hDDAH-1-IN-1, a potent and selective, non-amino acid, catalytic site inhibitor of human DDAH1. We will delve into its mechanism of action, present available quantitative data, and provide detailed experimental protocols for its evaluation in cancer research, empowering researchers to explore its therapeutic potential.

Introduction: The Role of DDAH1 in Cancer

The DDAH/ADMA/NO signaling pathway is a critical regulator of vascular homeostasis and cellular function. Asymmetric dimethylarginine (ADMA) and monomethyl arginine (L-NMMA) are endogenous inhibitors of nitric oxide synthase (NOS).[1] DDAH1 is the primary enzyme responsible for the degradation of ADMA and L-NMMA, thereby promoting the production of NO.[1] In various cancers, including prostate, gastric, and breast cancer, the upregulation of DDAH1 has been observed.[2][3] This leads to increased local NO availability, which can promote tumor angiogenesis, growth, invasion, and metastasis.[1] Therefore, inhibiting DDAH1 activity is a rational approach to attenuate these pro-cancerous effects.

This compound: A Selective DDAH1 Inhibitor

This compound, also known as N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine, is a potent and selective inhibitor that targets the active site of human DDAH1.[4] Its non-amino acid nature contributes to its high selectivity over other enzymes involved in the nitric oxide pathway, such as NOS and arginase.[4]

Physicochemical Properties and Inhibitory Activity

| Property | Value | Reference |

| Chemical Formula | C8H20N4O | [4] |

| Molecular Weight | 188.27 g/mol | [4] |

| CAS Number | 1229238-69-0 | [4] |

| Ki (hDDAH-1) | 18 µM | [4] |

Mechanism of Action and Signaling Pathway

This compound functions by binding to the catalytic site of DDAH1, preventing the hydrolysis of ADMA. The resulting accumulation of ADMA leads to the inhibition of NOS activity and a subsequent reduction in NO production. This attenuation of NO signaling can impact multiple downstream pathways implicated in cancer progression.

Figure 1: The DDAH1/ADMA/NO signaling pathway and the inhibitory action of this compound.

Preclinical Evaluation of DDAH1 Inhibitors in Cancer Research: A Proposed Framework for this compound

While specific preclinical data for this compound in cancer models is not yet extensively published, this section outlines a standard workflow for its evaluation, drawing on established protocols and findings from other DDAH1 inhibitors.

Figure 2: Proposed experimental workflow for the preclinical evaluation of this compound in cancer.

Quantitative Data from Preclinical Studies of DDAH1 Inhibitors

The following table summarizes representative quantitative data from studies on other DDAH1 inhibitors to provide a benchmark for the expected efficacy of compounds targeting this pathway.

| Parameter | DDAH1 Inhibitor | Cancer Model | Result | Reference |

| IC50 | ZST316 | hDDAH-1 (recombinant) | 3 µM | [5] |

| Cell Proliferation | DD1E5 | PC3 (Prostate Cancer) | Inhibition of cell proliferation | [6] |

| Tube Formation | ZST316, ZST152 | MDA-MB-231 (Breast Cancer) | Dose-dependent attenuation of tube formation | |

| Tumor Growth | DDAH1 Overexpression | C6 Glioma Xenograft | ~2-fold faster growth vs. wildtype | |

| Tumor Growth Inhibition | DD1E5 | PCa Xenograft with DDAH1 overexpression | Reduced tumor endothelial content | [6] |

Detailed Experimental Protocols

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant human DDAH1.

-

Principle: DDAH1 metabolizes ADMA to L-citrulline. The amount of L-citrulline produced is measured colorimetrically.

-

Protocol:

-

Prepare a reaction mixture containing recombinant human DDAH1 (e.g., 0.3 µM) and ADMA (e.g., 500 µM) in a suitable buffer (e.g., sodium phosphate buffer, pH 7.4).

-

Add varying concentrations of this compound to the reaction mixture in a 384-well plate.

-

Incubate the plate at 37°C for a defined period (e.g., 4 hours).

-

Stop the reaction and develop color by adding a mixture of diacetyl monoxime and thiosemicarbazide, followed by heating.

-